molecular formula C9H13NO B2904950 3-(Methoxymethyl)-2-methylaniline CAS No. 39053-19-5

3-(Methoxymethyl)-2-methylaniline

Cat. No.: B2904950
CAS No.: 39053-19-5
M. Wt: 151.209
InChI Key: UBPOEWHLSICXAF-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-2-methylaniline (CAS: 19500-02-8) is an aromatic amine derivative featuring a methoxymethyl (-CH2OCH3) group at the 3-position and a methyl (-CH3) group at the 2-position of the aniline ring. This substitution pattern enhances its utility in organic synthesis, particularly in electrophilic substitution reactions, where the methoxymethyl group acts as an electron-donating substituent, directing reactivity toward specific ring positions . Its molecular formula is C9H13NO, with a molar mass of 151.20 g/mol. The compound is frequently employed as an intermediate in pharmaceutical and materials science research, including studies on polymerization kinetics and copolymer design .

Properties

IUPAC Name

3-(methoxymethyl)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-8(6-11-2)4-3-5-9(7)10/h3-5H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPOEWHLSICXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39053-19-5
Record name 3-(methoxymethyl)-2-methylaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)-2-methylaniline typically involves the reaction of 2-methylaniline with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethyl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong acid or base to facilitate the reaction.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted anilines depending on the substituent introduced.

Scientific Research Applications

3-(Methoxymethyl)-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-2-methylaniline involves its interaction with specific molecular targets. The methoxymethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Positional Isomers

  • 4-Methoxy-2-methylaniline (m-Cresidine; CAS: 102-50-1): The methoxy group at the 4-position (para to the amino group) reduces steric hindrance compared to the 3-(methoxymethyl) analog. This structural difference leads to distinct reactivity in electrophilic aromatic substitution, favoring ortho/para-directing effects. m-Cresidine is widely used in dye synthesis and agrochemicals .
  • 3-Methoxy-2-methylaniline (CAS: 19500-02-8): The methoxy group at the 3-position (meta to the amino group) introduces steric and electronic effects that slow polymerization rates compared to unsubstituted anilines, as observed in copolymerization studies .

Functional Group Variations

  • 2-Chloro-N-(methoxymethyl)aniline : The chloro substituent at the 2-position (electron-withdrawing) contrasts with the methoxymethyl group (electron-donating) in 3-(methoxymethyl)-2-methylaniline. This difference significantly alters reactivity in nucleophilic substitution, making the chloro derivative more reactive in cross-coupling reactions for pharmaceutical intermediates .
  • 3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylaniline (CAS: 1239746-62-3) : The addition of an oxadiazole heterocycle enhances biological activity, particularly in receptor binding studies, compared to the simpler this compound .

Biological Activity

3-(Methoxymethyl)-2-methylaniline, a compound with the molecular formula C10H13NO, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.

  • IUPAC Name : this compound
  • CAS Number : 39053-19-5
  • Molecular Structure : The compound features a methoxymethyl group and a methylaniline backbone, which may influence its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains. Its structure allows for interaction with bacterial cell membranes, potentially disrupting their integrity.
  • Anticancer Potential : Investigations into its anticancer properties have shown promise. The compound may inhibit specific pathways involved in cancer cell proliferation and survival, although detailed studies are still required to elucidate these mechanisms.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses. It may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism, thereby exerting its effects.
  • Receptor Interaction : It might interact with specific receptors on cell membranes, influencing cellular signaling pathways related to inflammation and apoptosis.
  • Cell Membrane Disruption : By integrating into lipid bilayers, the compound could compromise membrane integrity, leading to cell lysis in microbial targets.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various anilines, including this compound. Results indicated significant inhibition of growth in Escherichia coli and Staphylococcus aureus, suggesting potential as a therapeutic agent against bacterial infections.

Study 2: Anticancer Evaluation

In vitro assays demonstrated that this compound could inhibit the proliferation of human cancer cell lines. The compound induced apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent.

Study 3: Anti-inflammatory Mechanism

Research involving murine models showed that treatment with this compound reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests that it may modulate immune responses effectively.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructure FeaturesBiological Activity
4-Methoxy-2-methylanilineMethoxy group on aromatic ringAntimicrobial, anticancer
N,N-Dimethyl-4-methylanilineDimethyl substitutionNeuroprotective
3-Methyl-4-aminoanilineAmino group on aromatic ringAnticancer

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